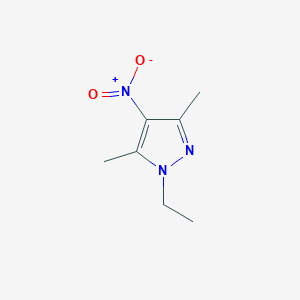

1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole

Descripción

Significance of the Pyrazole (B372694) Nucleus in Heterocyclic Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of heterocyclic chemistry. Its unique electronic configuration and the ability to act as both a weak base and a weak acid contribute to its versatile reactivity. This dual nature allows for a wide range of chemical modifications, making the pyrazole scaffold a privileged structure in medicinal chemistry and materials science. Pyrazole derivatives are known to exhibit a broad spectrum of biological activities, and the pyrazole ring is a key component in numerous pharmaceutical agents.

Historical Context of Substituted Pyrazole Research

The history of pyrazole chemistry dates back to the late 19th century. The first synthesis of the parent pyrazole was reported by German chemist Ludwig Knorr in 1883. A classical method for pyrazole synthesis was later developed by Hans von Pechmann in 1898 from acetylene (B1199291) and diazomethane. Since these initial discoveries, research into substituted pyrazoles has expanded exponentially. Early work focused on understanding the fundamental reactivity and aromatic character of the pyrazole ring. Over the decades, the development of more sophisticated synthetic methodologies has enabled the preparation of a vast array of pyrazole derivatives with diverse substitution patterns, leading to their exploration in various applications.

Positioning of 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole within the Landscape of Pyrazole Derivatives

This compound is a tetra-substituted pyrazole derivative. Each substituent—an ethyl group at the N1 position, two methyl groups at the C3 and C5 positions, and a nitro group at the C4 position—imparts specific steric and electronic properties to the molecule. The ethyl and methyl groups are electron-donating, which can influence the reactivity of the pyrazole ring. In contrast, the nitro group is a strong electron-withdrawing group, which significantly modulates the electronic character of the pyrazole system. This particular combination of substituents makes this compound a distinct entity within the vast family of pyrazole derivatives.

Below is a table summarizing the basic properties of this compound.

| Property | Value |

| CAS Number | 90008-59-6 echemi.combldpharm.comamadischem.comthsci.com |

| Molecular Formula | C₇H₁₁N₃O₂ echemi.comamadischem.comthsci.com |

| Molecular Weight | 169.18 g/mol echemi.combldpharm.comamadischem.comthsci.com |

| MDL Number | MFCD03444364 bldpharm.comamadischem.com |

Scope and Research Imperatives for this compound Studies

While extensive research exists for the broader class of pyrazoles, dedicated studies on this compound are not widely documented in publicly available scientific literature. The primary research imperatives for this compound would likely focus on several key areas. A thorough characterization, including detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) and single-crystal X-ray diffraction, would be crucial to unequivocally establish its structure and conformation. Investigation into its synthesis would aim to develop efficient and regioselective methods for its preparation. Furthermore, exploring its chemical reactivity, particularly the influence of the nitro group on the pyrazole ring's properties, would be of significant interest. Given the biological activities associated with many nitropyrazoles, screening this compound for potential pharmacological or agrochemical applications would be a logical and important research direction. The compound's structure suggests it could be a valuable intermediate in the synthesis of more complex molecules.

Structure

3D Structure

Propiedades

IUPAC Name |

1-ethyl-3,5-dimethyl-4-nitropyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-4-9-6(3)7(10(11)12)5(2)8-9/h4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOFFXYAXIJPCIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Derivatization of 1 Ethyl 3,5 Dimethyl 4 Nitro 1h Pyrazole

Precursor Synthesis and Ring Annulation Approaches

The foundational step in the synthesis of 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole is the creation of the 3,5-dimethyl-1H-pyrazole core. This is typically achieved through ring-forming reactions from acyclic precursors.

Synthesis of 3,5-Dimethyl-1H-pyrazole Core

The construction of the 3,5-dimethyl-1H-pyrazole scaffold is a well-established process in heterocyclic chemistry, with the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative being the most prevalent method.

The most common and straightforward method for synthesizing 3,5-dimethyl-1H-pyrazole involves the condensation reaction between acetylacetone (a 1,3-diketone) and hydrazine. This reaction can be carried out using either hydrazine hydrate or a hydrazine salt, such as hydrazine sulfate, in a suitable solvent.

When hydrazine sulfate is used, the reaction is typically conducted in an aqueous alkaline solution, such as sodium hydroxide researchgate.net. The use of hydrazine hydrate in water or ethanol (B145695) is also a widely employed method acs.org. The reaction of acetylacetone with hydrazine hydrate in water has been shown to produce 3,5-dimethylpyrazole in high yields, with one study reporting a yield of up to 95% acs.org. The reaction conditions, such as temperature and reaction time, can be optimized to maximize the yield. For instance, maintaining the temperature at around 15°C and a reaction time of 2 hours has been found to be effective acs.org.

A general procedure involves dissolving hydrazine sulfate in aqueous sodium hydroxide, followed by the dropwise addition of acetylacetone while maintaining a cool temperature researchgate.net. After the addition is complete, the mixture is stirred for a period to allow for the completion of the reaction. The product, 3,5-dimethylpyrazole, can then be extracted using an organic solvent like ether researchgate.net.

| Reactants | Reagents/Solvents | Temperature | Reaction Time | Yield |

| Acetylacetone, Hydrazine Sulfate | 10% Sodium Hydroxide (aq) | ~15°C | 1 hour | 77-81% researchgate.net |

| Acetylacetone, Hydrazine Hydrate | Water | 15°C | 2 hours | 95% acs.org |

| Acetylacetone, Hydrazine Hydrate | Ethanol | Reflux | 3 hours | Good yields |

Table 1: Reaction Conditions for the Synthesis of 3,5-Dimethyl-1H-pyrazole

When unsymmetrical 1,3-diketones are used as starting materials, the potential for the formation of two regioisomeric pyrazoles exists. The regioselectivity of the condensation reaction is influenced by several factors, including the nature of the substituents on the diketone and the reaction conditions.

For the synthesis of 3,5-dimethyl-1H-pyrazole from the symmetrical acetylacetone, regioselectivity is not a concern. However, in the broader context of pyrazole (B372694) synthesis, achieving high regioselectivity is a significant goal. Various strategies have been developed to control the regiochemical outcome of the reaction between unsymmetrical 1,3-diketones and hydrazines. These methods often involve the use of specific catalysts or solvent systems to direct the cyclization to the desired isomer.

Introduction of the Nitro Group at the C4 Position

The introduction of a nitro group at the C4 position of the 3,5-dimethyl-1H-pyrazole ring is a crucial step in the synthesis of the target compound. This is typically achieved through direct nitration of the pre-formed pyrazole core.

The direct nitration of 3,5-dimethyl-1H-pyrazole selectively yields 3,5-dimethyl-4-nitro-1H-pyrazole. A common and effective nitrating agent for this transformation is a mixture of nitric acid and trifluoroacetic anhydride chemicalbook.comnih.gov. This method has been reported to provide the desired 4-nitro product in a high yield of 76% researchgate.netsemanticscholar.org.

Other nitrating systems, such as a mixture of concentrated nitric acid and sulfuric acid, are also commonly used for the nitration of aromatic and heteroaromatic compounds nih.gov. The choice of nitrating agent and reaction conditions can influence the yield and purity of the final product.

The general procedure for the nitration of 3,5-dimethyl-1H-pyrazole involves the careful addition of the pyrazole to the nitrating mixture at a controlled temperature, typically in an ice bath to manage the exothermic nature of the reaction. After the reaction is complete, the product is isolated by pouring the reaction mixture into ice water, which precipitates the solid 3,5-dimethyl-4-nitro-1H-pyrazole.

| Starting Material | Nitrating Agent | Yield |

| 3,5-Dimethyl-1H-pyrazole | Nitric acid/Trifluoroacetic anhydride | 76% researchgate.netsemanticscholar.org |

| 3,5-Dimethyl-1H-pyrazole | 70% Nitric acid in 80% Sulfuric acid | 27% researchgate.netsemanticscholar.org |

Table 2: Yields of 3,5-Dimethyl-4-nitro-1H-pyrazole with Different Nitrating Agents

The regioselectivity of the nitration of pyrazole rings is significantly influenced by the nature and position of the substituents already present on the ring. In the case of 3,5-dimethyl-1H-pyrazole, the two methyl groups at positions 3 and 5 are electron-donating groups. These groups activate the pyrazole ring towards electrophilic substitution and direct the incoming electrophile, in this case, the nitronium ion (NO₂⁺), to the C4 position.

The C4 position is electronically enriched due to the combined electron-donating effects of the two methyl groups, making it the most favorable site for electrophilic attack. This results in the highly regioselective formation of the 4-nitro derivative. If the pyrazole ring is substituted with electron-withdrawing groups, the nitration can be more difficult and may lead to different regioisomers. The presence of a substituent on one of the nitrogen atoms can also influence the position of nitration on the pyrazole ring.

N-Alkylation Strategies for Introducing the Ethyl Group

The introduction of an ethyl group onto the nitrogen atom of the pyrazole ring is a crucial step in the synthesis of this compound. This transformation is typically achieved through the N-alkylation of the precursor, 3,5-dimethyl-4-nitro-1H-pyrazole. Various strategies have been developed for the N-alkylation of pyrazoles, ranging from classical methods involving basic conditions to more modern acid-catalyzed approaches. mdpi.comsemanticscholar.org

Alkylation of Pyrazole Nitrogen Atom (N1)

The most common method for N-alkylation involves the deprotonation of the pyrazole's N-H bond using a base, followed by the reaction with an ethylating agent. mdpi.comsemanticscholar.org The pyrazole nitrogen atom acts as a nucleophile, attacking the electrophilic ethyl group of the alkylating agent, such as ethyl iodide or diethyl sulfate. The reaction generally proceeds via an SN2 mechanism. The precursor, 3,5-dimethyl-4-nitro-1H-pyrazole, possesses an acidic proton on the N1 nitrogen, which can be readily removed by a suitable base to form a pyrazolate anion. This anion is a potent nucleophile that efficiently reacts with the ethylating agent to yield the desired N-ethylated product.

Alternative methodologies have been developed to circumvent the need for strong bases and high temperatures. One such method utilizes trichloroacetimidate electrophiles in the presence of a Brønsted acid catalyst, like camphorsulfonic acid (CSA). mdpi.comsemanticscholar.org This approach offers a milder alternative for synthesizing N-alkyl pyrazoles. semanticscholar.orgresearchgate.net

Optimization of Reaction Conditions for N-Alkylation

The efficiency and yield of the N-alkylation reaction are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of base, solvent, temperature, and the nature of the alkylating agent. nih.govresearchgate.net The optimization process aims to maximize the yield of the desired N1-alkylated isomer while minimizing side reactions. For unsymmetrical pyrazoles, steric hindrance often controls which of the two possible regioisomers is the major product. mdpi.comsemanticscholar.org

Below is a table summarizing typical conditions and their effects on the N-alkylation of pyrazoles, which can be applied to the ethylation of 3,5-dimethyl-4-nitro-1H-pyrazole.

| Parameter | Variation | Effect on Reaction | Source |

| Base | Strong bases (NaH, K₂CO₃, Cs₂CO₃) | Promotes deprotonation of the pyrazole N-H, increasing nucleophilicity. Cesium salts can lead to higher yields. | researchgate.net |

| Solvent | Polar aprotic (DMF, Acetonitrile, DCE) | Solubilizes the pyrazolate salt and facilitates the SN2 reaction. Dichloroethane (DCE) is effective in acid-catalyzed methods. | mdpi.comnih.gov |

| Temperature | Room temperature to reflux | Higher temperatures can increase the reaction rate but may also lead to side products. Optimal temperature depends on the reactivity of the substrates. | semanticscholar.orgnih.gov |

| Ethylating Agent | Ethyl iodide, Ethyl bromide, Diethyl sulfate | Reactivity varies (I > Br > SO₄). The choice can influence reaction time and yield. | researchgate.net |

| Catalyst | Brønsted acids (e.g., CSA) | Used with specific electrophiles like trichloroacetimidates to enable alkylation under milder, base-free conditions. | mdpi.comsemanticscholar.org |

Multi-Component and One-Pot Synthetic Routes

Multi-component reactions (MCRs) and cascade (or domino) reactions offer an efficient and atom-economical approach to synthesizing complex molecules like substituted pyrazoles from simple precursors in a single operation. rsc.orgbookpi.org These strategies avoid the isolation of intermediates, thereby saving time, reagents, and reducing waste.

Cascade Reactions for Pyrazole Construction

Cascade reactions can be designed to construct the fully substituted 3,5-dimethyl-4-nitro-1H-pyrazole ring system in one pot. nih.govresearchgate.net A general and widely used method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. chim.itnih.gov For the specific target precursor, this could involve the reaction of acetylacetone (2,4-pentanedione) with hydrazine, followed by an in-situ nitration step to introduce the nitro group at the C4 position. The resulting 3,5-dimethyl-4-nitro-1H-pyrazole can then be subjected to N-alkylation in a subsequent step or potentially in the same pot if an appropriate ethylating agent is included under compatible conditions. Iodine has been shown to catalyze cascade reactions for pyrazole formation, for instance, between enaminones, hydrazines, and a C1 source like DMSO. organic-chemistry.org

Catalyst-Mediated Synthesis of N-substituted Pyrazoles

The use of catalysts can significantly enhance the efficiency, selectivity, and scope of reactions to form N-substituted pyrazoles. mdpi.com Both transition-metal and acid catalysts have been effectively employed.

Copper-catalyzed reactions, for instance, are well-established for domino C-N coupling and hydroamination reactions to form the pyrazole ring. nih.gov A copper-catalyzed cascade reaction of α-diazocarbonyl compounds with ethenesulfonyl fluoride has been developed for constructing functionalized pyrazoles. rsc.org Similarly, nickel-based heterogeneous catalysts have been utilized for the one-pot synthesis of pyrazole derivatives from acetophenones, hydrazines, and aldehydes, demonstrating the versatility of metal catalysis in pyrazole synthesis. mdpi.com Crystalline aluminosilicates have also been employed as catalysts for the N-alkylation of pyrazoles with alcohols. google.com

The table below highlights various catalytic systems applicable to the synthesis of N-substituted pyrazoles.

| Catalyst System | Reactants | Reaction Type | Advantages | Source |

| Brønsted Acid (CSA) | Pyrazole, Trichloroacetimidate | N-Alkylation | Avoids strong bases and high temperatures. | mdpi.comsemanticscholar.org |

| Copper (CuI, CuF₂) | α-diazocarbonyls, Ethenesulfonyl fluoride | Cascade Cycloaddition | High atom economy, operational simplicity. | rsc.org |

| Nickel (Heterogeneous) | Acetophenone, Hydrazine, Aldehyde | One-Pot Synthesis | Low catalyst loading, short reaction times, environmentally friendly. | mdpi.com |

| Cerium ([Ce(L-Pro)₂]₂(Oxa)) | 1,3-dicarbonyl, Hydrazine | Cyclocondensation | Heterogeneous, recyclable catalyst. | rsc.org |

Purification and Isolation Techniques for Substituted Pyrazoles

Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, reagents, and any byproducts. Standard purification techniques for substituted pyrazoles include column chromatography, crystallization, and methods based on the basicity of the pyrazole ring.

Column Chromatography : This is a widely used technique for the separation and purification of pyrazole derivatives. nih.gov Silica gel is a common stationary phase, and mixtures of non-polar and polar solvents, such as hexanes and ethyl acetate (B1210297), are typically used as the mobile phase to elute the desired compound. mdpi.com

Crystallization : If the synthesized pyrazole is a solid, recrystallization from a suitable solvent or solvent mixture is an effective method for purification. This technique relies on the differences in solubility between the desired product and impurities at different temperatures.

Acid Addition Salt Formation : A specialized technique for purifying pyrazoles involves their conversion into acid addition salts. google.com The crude pyrazole is dissolved in a suitable solvent and treated with an inorganic mineral acid or an organic acid. The resulting salt, which often has different solubility properties and is more crystalline than the free base, can be separated by crystallization. google.com The purified salt is then treated with a base to regenerate the pure pyrazole. google.com

Recrystallization and Chromatographic Methods

Purification of this compound from the crude reaction mixture is critical to remove unreacted starting materials, isomers, and other byproducts. Recrystallization and chromatographic methods are standard procedures employed for this purpose.

Recrystallization is a primary technique for purifying solid organic compounds. The selection of an appropriate solvent system is paramount for successful recrystallization, aiming for high solubility of the compound at elevated temperatures and low solubility at cooler temperatures. For nitropyrazole derivatives, a variety of solvents can be effective. The choice often depends on the polarity of the specific compound. A common approach is the use of a solvent pair, where the compound is dissolved in a "good" solvent at an elevated temperature, followed by the gradual addition of a "poor" solvent to induce crystallization upon cooling.

| Solvent System | Rationale |

| Ethanol/Water | Ethanol is often a good solvent for many organic compounds, while water acts as an anti-solvent. |

| Diethyl Ether/Hexane | This pair is effective for compounds with moderate polarity, with hexane reducing the solubility. guidechem.com |

| Acetone/Water | Similar to ethanol/water, this system is useful for a range of polarities. |

| Toluene/Hexane | Suitable for less polar compounds. |

Chromatographic Methods offer a more refined separation based on the differential partitioning of the compound between a stationary phase and a mobile phase.

Column Chromatography: This is a widely used preparative technique to separate components of a mixture. For pyrazole derivatives, silica gel is a common stationary phase. The mobile phase, typically a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane), is optimized to achieve good separation of the target compound from impurities. The polarity of the eluent is gradually increased to elute compounds with increasing polarity. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC provides a more efficient separation and can be used for both analytical purity assessment and preparative purification. For pyrazole compounds, reverse-phase HPLC is often employed, using a non-polar stationary phase (e.g., C18) and a polar mobile phase, such as a mixture of acetonitrile and water, sometimes with additives like formic or phosphoric acid to improve peak shape. sielc.com This method is scalable and can be adapted for the isolation of impurities. sielc.com

| Chromatographic Method | Stationary Phase | Mobile Phase Example | Application |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient | Preparative purification |

| HPLC | C18 | Acetonitrile/Water with Formic Acid | Analytical purity assessment, preparative separation |

Yield Optimization and Purity Assessment in Synthetic Protocols

Yield Optimization in the nitration of pyrazoles is influenced by several factors:

Nitrating Agent: A mixture of fuming nitric acid and fuming sulfuric acid is a common and effective nitrating agent for pyrazoles. guidechem.com The sulfuric acid acts as a catalyst, promoting the formation of the nitronium ion (NO₂⁺), the active electrophile. guidechem.com

Reaction Temperature: The temperature of the reaction must be carefully controlled. Higher temperatures can lead to the formation of undesired byproducts and dinitrated species, thus reducing the yield of the desired mononitrated product. For the nitration of pyrazole, a temperature of around 50°C has been found to be optimal in some cases. guidechem.com

Reaction Time: The duration of the reaction is another critical parameter. Insufficient reaction time will result in incomplete conversion of the starting material, while an excessively long reaction time can promote the formation of byproducts. Optimization studies for similar nitrations have shown optimal times in the range of 1.5 to 6 hours. guidechem.com

Stoichiometry of Reagents: The molar ratio of the pyrazole substrate to the nitrating agents is crucial. An excess of the nitrating agent is typically used to ensure complete conversion of the starting material, but a large excess can lead to over-nitration. An optimized ratio of fuming nitric acid to pyrazole has been reported as 1.5:1 for the synthesis of 4-nitropyrazole. guidechem.com

Purity Assessment is conducted at various stages of the synthesis and purification process to ensure the identity and quality of the final product.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. rsc.org By comparing the Rf value of the product to that of the starting material and any byproducts, the completion of the reaction and the presence of impurities can be determined.

Melting Point Determination: A pure crystalline solid has a sharp and characteristic melting point. A broad melting point range is indicative of impurities.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): NMR is one of the most powerful tools for structural elucidation and purity assessment. The chemical shifts, integration of signals, and coupling patterns in the ¹H NMR spectrum, along with the number and chemical shifts of signals in the ¹³C NMR spectrum, provide detailed information about the molecular structure and can reveal the presence of impurities. orientjchem.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in the molecule, such as the nitro group (NO₂), which has characteristic strong absorptions.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can confirm the identity of the product. rsc.org

High-Performance Liquid Chromatography (HPLC): As mentioned earlier, analytical HPLC is a highly sensitive method for determining the purity of a sample by separating and quantifying the components of a mixture. sielc.com

| Analytical Technique | Purpose |

| Thin-Layer Chromatography (TLC) | Reaction monitoring, preliminary purity check rsc.org |

| Melting Point | Assessment of purity of crystalline solids |

| ¹H and ¹³C NMR Spectroscopy | Structural confirmation, identification of impurities orientjchem.org |

| Infrared (IR) Spectroscopy | Functional group identification (e.g., NO₂) |

| Mass Spectrometry (MS) | Molecular weight determination, structural confirmation rsc.org |

| High-Performance Liquid Chromatography (HPLC) | Quantitative purity analysis sielc.com |

Chemical Reactivity and Transformation Pathways of 1 Ethyl 3,5 Dimethyl 4 Nitro 1h Pyrazole

Reactions Involving the Nitro Group

The nitro group at the C4 position is the most reactive site for transformations involving reduction. Its strong electron-withdrawing nature makes it susceptible to a variety of reducing agents, leading to the formation of amino, nitroso, or azoxy derivatives.

Reduction of the Nitro Group to an Amino Group

The conversion of the 4-nitro group to a 4-amino group is a fundamental transformation, yielding 4-amino-1-ethyl-3,5-dimethyl-1H-pyrazole, a versatile intermediate for the synthesis of more complex molecules, particularly fused heterocycles. This reduction can be achieved through several established methods, most notably catalytic hydrogenation.

Based on analogous reactions with other 4-nitropyrazoles, this transformation is efficiently carried out using hydrogen gas in the presence of a metal catalyst. researchgate.net Palladium on carbon (Pd/C) is a commonly used catalyst for this purpose. The reaction is typically performed in a solvent such as ethanol (B145695) or ethyl acetate (B1210297) under a hydrogen atmosphere. This method is known for its high yields and clean conversion, making it a preferred route for synthesizing 1-alkyl-4-aminopyrazoles. researchgate.net

An alternative, though indirect, route to obtaining 4-aminopyrazoles involves the reduction of an intermediate azo compound. For instance, related 4-aminopyrazoles have been synthesized with high yields by reducing a 4-arylazo-pyrazole derivative with hydrazine (B178648) hydrate. researchgate.net While this approach requires the initial formation of the azo compound, it represents another viable pathway to the desired amino derivative.

Table 1: Common Reagents for the Reduction of 4-Nitropyrazoles Users can click on a reagent to view typical reaction conditions.

| Reagent | Catalyst | Typical Solvent | Product |

|---|---|---|---|

| Hydrogen (H₂) | Palladium on Carbon (Pd/C) | Ethanol | 4-Aminopyrazole |

| Hydrazine Hydrate (N₂H₄·H₂O) | Raney Nickel | Ethanol | 4-Aminopyrazole |

| Tin(II) Chloride (SnCl₂) | Hydrochloric Acid (HCl) | Ethanol | 4-Aminopyrazole |

| Iron (Fe) | Acetic Acid (CH₃COOH) | Water/Ethanol | 4-Aminopyrazole |

Formation of Nitroso and Azoxy Derivatives

The partial reduction of the nitro group in 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole can, in principle, yield the corresponding 4-nitroso and 4,4'-azoxy-bis(1-ethyl-3,5-dimethyl-1H-pyrazole) derivatives. However, specific examples of these reactions on 4-nitropyrazoles are not widely reported in the literature. The formation of these intermediates is often transient during the reduction to the amine.

Controlled reduction using milder reagents or specific catalytic systems is generally required to isolate these intermediates. For example, the formation of azoxy compounds from aromatic nitro compounds can be achieved using certain reducing agents like sodium arsenite or through biocatalytic pathways. Recent studies have shown that enzymatic systems can convert anilines into azoxy compounds via the spontaneous, non-enzymatic condensation of hydroxylamine (B1172632) and nitroso intermediates. nih.gov This suggests a potential, though unexplored, pathway for pyrazole (B372694) derivatives.

Additionally, while not formed from the nitro group itself, azoxy-containing pyrazoles have been synthesized, such as 1-(2,2-bis(methoxy-NNO-azoxy)ethyl)-4-nitropyrazole, for applications as energetic materials. bohrium.comresearchgate.netnih.gov This demonstrates that the pyrazole ring is stable to the presence of the azoxy functionality.

Electrophilic and Nucleophilic Substitution on the Pyrazole Ring

Reactivity at Unsubstituted Positions

For the compound this compound, all carbon atoms of the pyrazole ring (positions C3, C4, and C5) are substituted. Consequently, classical electrophilic or nucleophilic aromatic substitution of a hydrogen atom on the pyrazole ring is not possible. Any substitution reactions would have to occur via displacement of one of the existing functional groups.

Influence of Nitro and Alkyl Groups on Ring Reactivity

The reactivity of the pyrazole ring is strongly governed by the electronic properties of its substituents. The 4-nitro group is a powerful electron-withdrawing group, which significantly deactivates the ring towards electrophilic attack. Conversely, it strongly activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to it (C3 and C5). libretexts.org The methyl groups at C3 and C5, along with the ethyl group at N1, are electron-donating, which slightly counteracts the deactivating effect of the nitro group but are generally overridden by its strong influence.

For a nucleophilic substitution to occur on the ring of this compound, one of the substituents at the C3 or C5 positions would need to function as a leaving group. In this specific molecule, the methyl groups are poor leaving groups. However, in related nitropyrazoles that possess a better leaving group, such as a halogen, SNAr reactions proceed readily. For example, the chlorine atom in 5-chloro-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole is readily displaced by sodium azide. mdpi.com Similarly, the nitro group itself can sometimes act as a leaving group in highly activated systems, particularly during intramolecular cyclization reactions. researchgate.net This suggests that under forcing conditions or with potent nucleophiles, substitution at the C3 or C5 position of this compound might be possible, although it would be a challenging transformation.

Table 2: Electronic Influence of Substituents on Pyrazole Ring Reactivity Users can click on a group to see its effect on the ring.

| Position | Substituent | Electronic Effect | Influence on Electrophilic Attack | Influence on Nucleophilic Attack |

|---|---|---|---|---|

| N1 | Ethyl (-CH₂CH₃) | Electron-donating (inductive) | Activating | Deactivating |

| C3 | Methyl (-CH₃) | Electron-donating (inductive/hyperconjugation) | Activating | Deactivating |

| C4 | Nitro (-NO₂) | Strongly electron-withdrawing (resonance/inductive) | Strongly Deactivating | Strongly Activating (at C3/C5) |

| C5 | Methyl (-CH₃) | Electron-donating (inductive/hyperconjugation) | Activating | Deactivating |

Cyclization and Annulation Reactions to Form Fused Heterocycles

The compound this compound and its derivatives are valuable precursors for synthesizing pyrazole-fused heterocyclic systems, which are important scaffolds in medicinal chemistry.

A primary strategy involves the reduction of the 4-nitro group to a 4-amino group, as described in section 3.1.1. The resulting 4-amino-1-ethyl-3,5-dimethyl-1H-pyrazole possesses a nucleophilic amino group that can readily participate in condensation reactions with 1,3-dielectrophiles to construct a new fused ring. For example, reaction with β-ketoesters or malonic esters can lead to the formation of pyrazolo[3,4-b]pyridines, while reaction with formamide (B127407) or other reagents can yield pyrazolo[3,4-d]pyrimidines. nih.govresearchgate.net

A second approach involves the chemical modification of one of the methyl groups at the C3 or C5 positions. Inspired by reactions on analogous systems, a methyl group can be functionalized to introduce a reactive handle. For instance, the methyl group of 1,4-dimethyl-3,5-dinitropyrazole has been converted into an acetaldehyde (B116499) group. This new functionality can then undergo an intramolecular cyclization, attacking the adjacent C5 position and displacing the nitro group to form a fused pyrazolo[4,3-d]isoxazole ring system. researchgate.net This pathway highlights the potential for the methyl groups in this compound to participate directly in annulation reactions after appropriate functionalization.

Advanced Reaction Mechanisms

The reactivity of this compound is governed by the interplay of its substituted pyrazole core and the electron-withdrawing nitro group. This arrangement facilitates complex transformations, including advanced reaction mechanisms such as the Addition-Ring Opening-Ring Closure (ANRORC) pathway, which represents a significant area of study in heterocyclic chemistry.

Addition-Ring Opening-Ring Closure (ANRORC) Mechanisms in Nitropyrazoles

The ANRORC mechanism is a type of nucleophilic substitution reaction where the initial addition of a nucleophile to a heterocyclic ring is followed by the opening of the ring and subsequent closure to form a new heterocyclic system. wikipedia.org While specific studies on this compound are not extensively detailed in the available literature, the reactivity of analogous nitropyrazole systems provides a strong basis for proposing a potential ANRORC pathway.

Research on the reactions of 3-methyl-1,4-dinitro-1H-pyrazole with various arylhydrazines has demonstrated the operation of an ANRORC mechanism. researchgate.net In these reactions, the nucleophilic arylhydrazine attacks an electrophilic carbon atom of the pyrazole ring, leading to a sequence of bond formations and cleavages that result in a rearranged pyrazole product. researchgate.net

Drawing a parallel, a hypothetical ANRORC mechanism for this compound reacting with a strong nucleophile (Nu⁻) can be postulated. The process would likely involve the following key stages:

Nucleophilic Addition: The reaction initiates with the addition of the nucleophile to one of the electrophilic carbon atoms of the pyrazole ring, typically the C5 position, which is activated by the adjacent nitro group. This forms a transient, negatively charged adduct.

Ring Opening: The strained intermediate undergoes a ring-opening step. This is often the rate-determining step and results in the formation of an open-chain intermediate, which may possess a nitrile functional group. wikipedia.org

Ring Closure: The open-chain intermediate then undergoes intramolecular cyclization. This ring-closure step leads to the formation of a new or rearranged pyrazole ring, incorporating the nucleophile into its structure.

This mechanistic pathway is distinct from a direct nucleophilic aromatic substitution (SNAr) and explains the formation of products that might otherwise seem unexpected. The regioselectivity of the final product can depend heavily on the nature of the nucleophile and the substituents on the pyrazole ring. researchgate.net

| Stage | Description | Key Transformation |

| Addition | A nucleophile attacks an electrophilic carbon atom (e.g., C5) on the nitropyrazole ring. | Formation of a sigma complex (Meisenheimer-like adduct). |

| Ring Opening | The pyrazole ring cleaves, driven by the electronic rearrangement facilitated by the nitro group. | Conversion of the heterocyclic ring to an open-chain intermediate. |

| Ring Closure | Intramolecular cyclization of the open-chain intermediate occurs to form a new heterocyclic ring. | Reformation of a pyrazole ring, often with a rearranged substitution pattern. |

Investigating Reaction Intermediates

Experimental Approaches:

Spectroscopic Analysis: Low-temperature spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, can be employed to detect and characterize short-lived intermediates by slowing down the reaction rate.

Isotope Labeling: The use of isotopes, such as ¹⁵N to replace the ¹⁴N atoms in the pyrazole ring, can be a powerful tool. By tracking the position of the isotopic label in the final product, it is possible to confirm whether the ring has opened and closed during the reaction, a hallmark of the ANRORC mechanism. wikipedia.org

Trapping Experiments: Intermediates, particularly the open-chain species, can sometimes be "trapped" by introducing a reagent that reacts specifically with them to form a stable, isolable product. The structure of this trapped product provides evidence for the transient intermediate.

Computational Modeling:

Density Functional Theory (DFT) Calculations: Computational chemistry, particularly DFT, is invaluable for mapping the potential energy surface of the reaction. nih.govrsc.org These calculations can determine the relative energies of reactants, transition states, and intermediates, helping to establish the most plausible reaction pathway. nih.govrsc.org Theoretical models can predict the geometries of transient species that are too unstable to be observed experimentally.

By integrating these methods, researchers can build a comprehensive picture of the reaction mechanism, confirming the involvement of specific intermediates and elucidating the factors that control the transformation of this compound and related nitropyrazoles.

Theoretical and Computational Studies of 1 Ethyl 3,5 Dimethyl 4 Nitro 1h Pyrazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering deep insights into molecular behavior at the electronic level. For 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole, these methods can determine its stable structure, predict its reactivity, and interpret spectroscopic data.

Density Functional Theory (DFT) for Geometry Optimization

A crucial first step in the computational study of a molecule is to determine its most stable three-dimensional structure, known as geometry optimization. Density Functional Theory (DFT) is a highly effective method for this purpose. nih.govresearchgate.net By employing a functional, such as B3LYP, and a basis set (e.g., 6-311++G(d,p)), the electronic energy of the molecule is calculated and minimized with respect to its atomic coordinates. researchgate.net

This process yields the equilibrium geometry, providing precise theoretical values for bond lengths, bond angles, and dihedral angles. For this compound, this would reveal the planarity of the pyrazole (B372694) ring and the orientation of the ethyl, methyl, and nitro substituents relative to the ring. researchgate.netnih.gov

Table 1: Predicted Geometric Parameters for this compound Note: Specific values are pending dedicated computational studies on this molecule.

| Parameter | Description | Theoretical Value |

|---|---|---|

| Bond Lengths | ||

| N1-N2 | Length of the nitrogen-nitrogen bond in the pyrazole ring. | Computationally Determined (Å) |

| C3-N2 | Length of the carbon-nitrogen bond in the pyrazole ring. | Computationally Determined (Å) |

| C4-C5 | Length of the carbon-carbon bond in the pyrazole ring. | Computationally Determined (Å) |

| C4-N(nitro) | Length of the bond between the ring and the nitro group. | Computationally Determined (Å) |

| Bond Angles | ||

| C5-N1-N2 | Angle within the pyrazole ring. | Computationally Determined (°) |

| C3-C4-C5 | Angle within the pyrazole ring. | Computationally Determined (°) |

| Dihedral Angles |

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. libretexts.org The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. libretexts.orgwuxibiology.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap generally implies high reactivity. For nitropyrazole derivatives, the HOMO is often localized on the electron-rich pyrazole ring, whereas the LUMO is typically centered on the electron-withdrawing nitro group. researchgate.net

Table 2: Frontier Molecular Orbital Properties for this compound Note: Specific values are pending dedicated computational studies on this molecule.

| Property | Description | Theoretical Value |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Computationally Determined (eV) |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Computationally Determined (eV) |

| HOMO-LUMO Gap (ΔEg) | Energy difference between LUMO and HOMO. | Computationally Determined (eV) |

Prediction of Spectroscopic Parameters and Validation

Computational methods can accurately predict various spectroscopic properties, including vibrational (FT-IR) and nuclear magnetic resonance (NMR) spectra. researchgate.net By calculating the harmonic vibrational frequencies of the optimized molecular structure, a theoretical FT-IR spectrum can be generated. researchgate.net This theoretical spectrum is invaluable for assigning experimental absorption bands to specific molecular vibrations, such as the characteristic stretches of the N=O bonds in the nitro group or the C-H bonds of the methyl and ethyl groups. researchgate.net Similarly, NMR chemical shifts can be calculated and compared with experimental data to confirm the molecular structure. The strong correlation between calculated and experimental spectra serves to validate the computational model used. researchgate.net

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution across a molecule. researchgate.net It is mapped onto the electron density surface, using a color scale to indicate different potential values. researchgate.net Regions of negative electrostatic potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.netresearchgate.net For this compound, the MEP surface would likely show a significant negative potential around the oxygen atoms of the nitro group, identifying them as the primary sites for interaction with electrophiles. nih.gov

Computational Elucidation of Reaction Mechanisms and Pathways

Beyond static properties, computational chemistry is a powerful tool for exploring the dynamics of chemical reactions. rsc.org By mapping the potential energy surface, researchers can identify transition states, intermediates, and products for a given reaction. rsc.org Calculation of the activation energies (the energy barriers that must be overcome for a reaction to occur) provides insight into reaction kinetics and helps determine the most probable reaction pathway. nih.gov For a compound like this compound, these methods could be used to study its synthesis, decomposition pathways, or its participation in reactions such as cycloadditions. researchgate.netmdpi.com

Advanced Research Applications in Chemical Science Involving 1 Ethyl 3,5 Dimethyl 4 Nitro 1h Pyrazole and Its Derivatives

Role as Versatile Synthetic Intermediates and Building Blocks

The strategic placement of functional groups on the 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole ring system makes it an invaluable precursor and scaffold for a variety of chemical transformations, enabling the synthesis of more complex molecular architectures.

A key transformation that underscores the utility of this compound as a precursor is the reduction of its 4-nitro group to a 4-amino group. This conversion is a critical step, as the resulting 4-amino-1-ethyl-3,5-dimethyl-1H-pyrazole is a versatile building block for the synthesis of a wide array of fused heterocyclic systems. Aminopyrazoles are well-established precursors in the construction of pyrazolo[3,4-b]pyridines, pyrazolo[3,4-d]pyrimidines, and pyrazolo[1,5-a]pyrimidines, which are of significant interest in medicinal chemistry due to their diverse biological activities. chim.itnih.govnih.gov

The general synthetic utility of aminopyrazoles involves their reaction with various carbonyl compounds or their derivatives. For instance, the condensation of a 4-aminopyrazole with a β-dicarbonyl compound can lead to the formation of a pyrazolopyridine ring system. Similarly, reactions with derivatives of carboxylic acids can be employed to construct pyrazolopyrimidine cores. The presence of the amino group provides a nucleophilic center that can readily participate in cyclization reactions to form these more complex heterocyclic architectures.

The synthesis of these fused systems from aminopyrazoles derived from nitropyrazoles is a testament to the latter's role as a masked form of the highly reactive amino group, allowing for selective transformations at other positions of the molecule before its final unmasking and utilization in ring-forming reactions.

The this compound molecule is not merely a precursor but also a scaffold that allows for a variety of chemical modifications. The reactivity of the nitro group is central to many of these transformations.

Reduction of the Nitro Group: The reduction of the nitro group to an amine is a fundamental transformation. researchgate.net This can be achieved using a range of reducing agents, with the choice of reagent often depending on the presence of other functional groups in the molecule. Common methods include:

Catalytic Hydrogenation: This is a widely used and often clean method for nitro group reduction. commonorganicchemistry.com Catalysts such as palladium on carbon (Pd/C) or Raney nickel are typically employed in the presence of hydrogen gas. commonorganicchemistry.com

Metal-based Reductions: Metals like iron, zinc, or tin in acidic media are effective for the reduction of nitroarenes. commonorganicchemistry.com

Other Reagents: Tin(II) chloride (SnCl₂) and sodium dithionite (B78146) (Na₂S₂O₄) are also used for the reduction of nitro groups and can offer chemoselectivity in certain cases.

The resulting amino group can then undergo a plethora of further reactions, including diazotization, acylation, and alkylation, further expanding the synthetic utility of the pyrazole (B372694) scaffold.

C-H Activation: Recent advances in organometallic chemistry have demonstrated the potential for direct C-H activation and functionalization of the pyrazole ring. For 4-nitropyrazoles, transition-metal-catalyzed arylation has been shown to be a viable method for the regioselective introduction of aryl groups at the 5-position. acs.org This approach provides a direct route to more complex pyrazole derivatives without the need for pre-functionalization.

The following table summarizes some of the key chemical transformations involving the this compound scaffold.

| Transformation | Reagents and Conditions | Product Type |

| Nitro Group Reduction | H₂, Pd/C or Raney Ni; Fe, Zn, or Sn in acid; SnCl₂ | 4-Aminopyrazole |

| C-H Arylation | Transition metal catalyst, aryl source | 5-Aryl-4-nitropyrazole |

Applications in Ligand Design and Coordination Chemistry

The pyrazole nucleus is a well-established ligand in coordination chemistry, capable of coordinating to a wide variety of metal ions. The substituents on the pyrazole ring play a crucial role in modulating the electronic and steric properties of the ligand, thereby influencing the structure, stability, and reactivity of the resulting metal complexes.

Derivatives of this compound can act as ligands for various metal ions. The coordination typically occurs through the pyridine-like nitrogen atom (N2) of the pyrazole ring. The presence of the nitro group can influence the electronic properties of the ligand, making it a weaker donor compared to its non-nitrated counterpart.

An illustrative example is the synthesis of silver(I) complexes with 3,5-dimethyl-4-nitropyrazole. researchgate.net In these complexes, the pyrazole ligand coordinates to the silver(I) center, forming either linear or trigonal planar geometries depending on the stoichiometry. researchgate.net While this example does not feature the 1-ethyl group, the coordination principles are directly transferable. The ethyl group at the N1 position would primarily exert a steric influence on the packing of the complexes in the solid state.

The synthesis of such complexes generally involves the reaction of the pyrazole ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the reactants and the nature of the counter-ion can significantly influence the final structure of the complex.

The design and construction of supramolecular assemblies and networks are of great interest in materials science. Pyrazole-based ligands are excellent candidates for building such structures due to their ability to participate in various non-covalent interactions, including hydrogen bonding and π-π stacking.

In the case of metal complexes of 3,5-dimethyl-4-nitropyrazole, the nitro group plays a significant role in directing the supramolecular assembly. researchgate.net For instance, in silver(I) complexes, the nitro group can participate in weaker coordinative interactions with the metal center (Ag···O(NO₂)) and in π(NO₂)···π(NO₂) interactions, which contribute to the formation of a 3D network. researchgate.net Furthermore, if the N1 position is unsubstituted, the N-H group can act as a hydrogen bond donor, interacting with counter-anions to form extended hydrogen-bonded chains. researchgate.net

The interplay of these various non-covalent interactions can lead to the formation of complex and fascinating supramolecular architectures, such as 1D chains, 2D sheets, and 3D networks. The specific architecture is influenced by the coordination geometry of the metal ion, the nature of the substituents on the pyrazole ligand, and the choice of counter-ion.

The substituents on the pyrazole ring have a profound effect on the coordination chemistry of the ligand. These effects can be broadly categorized as electronic and steric.

Electronic Effects: The electron-withdrawing nature of the nitro group at the 4-position of this compound reduces the electron density on the pyrazole ring, thereby decreasing the basicity of the coordinating N2 nitrogen atom. This can lead to weaker metal-ligand bonds and potentially affect the stability of the resulting complexes.

Steric Effects: The ethyl group at the N1 position and the methyl groups at the C3 and C5 positions introduce steric bulk around the coordinating nitrogen atom. This steric hindrance can influence the coordination number and geometry of the metal center. figshare.comconsensus.app For instance, bulky substituents may favor the formation of complexes with lower coordination numbers. The size and shape of the substituents can also dictate the packing of the complexes in the solid state and influence the formation of different supramolecular structures. figshare.comtandfonline.com

By systematically varying the substituents on the pyrazole ring, it is possible to fine-tune the properties of the resulting metal complexes, including their stability, solubility, and reactivity. This ability to tune the coordination properties of pyrazole ligands makes them highly versatile tools in the design of functional coordination compounds. tandfonline.com

The following table provides an overview of the substituent effects on the coordination chemistry of pyrazole ligands.

| Substituent Property | Effect on Coordination Chemistry |

| **Electronic (e.g., -NO₂) ** | Reduces ligand basicity, potentially weakening the metal-ligand bond. |

| Steric (e.g., -C₂H₅, -CH₃) | Influences coordination number and geometry; affects solid-state packing. |

Development in Agrochemical Research as Synthetic Precursors

The pyrazole nucleus is a cornerstone in the development of modern agrochemicals, and this compound is positioned as a key intermediate in this field. ias.ac.in Pyrazole derivatives are integral to a wide range of biologically active molecules used in agriculture. ias.ac.in

The chemical architecture of this compound makes it a versatile precursor for more complex agrochemical active ingredients. The nitro group at the 4-position can be chemically transformed, for instance, through reduction to an amino group, which then serves as a handle for further molecular elaboration. This amino functionality can be converted into a variety of other functional groups or used in condensation reactions to build larger, more complex molecules with desired herbicidal, fungicidal, or insecticidal properties. The ethyl and methyl substituents on the pyrazole ring also influence the solubility, stability, and biological activity of the final products.

The synthesis of various active compounds often begins with foundational heterocyclic structures like nitropyrazoles. nih.gov These intermediates are crucial for creating new generations of crop protection agents that are both effective and environmentally conscious. nih.gov

The this compound framework is an excellent scaffold for structure-activity relationship (SAR) studies in an agricultural context. By systematically modifying the substituents on the pyrazole ring, researchers can investigate how these changes affect the compound's biological activity, such as its ability to act as a plant growth regulator.

A study on various pyrazole derivatives demonstrated their potent activity in inducing the "triple response" in Arabidopsis thaliana seedlings, a key indicator of ethylene-like activity. nih.gov This response includes the exaggeration of the apical hook, reduction of stem elongation, and inhibition of root growth, all of which are crucial aspects of plant development. nih.gov In such studies, analogues are synthesized with different substitutions on the pyrazole ring to understand the structural requirements for optimal activity. nih.gov For example, modifications can be made to the group at the N1 position (the ethyl group in this case) or to the substituents on other parts of the molecule that might be attached to the pyrazole core. nih.gov

The data below illustrates findings from a representative SAR study on pyrazole derivatives, highlighting the impact of different substituents on plant growth regulation.

| Compound ID | N1-Substituent | Other Substituents | Effect on Apical Hook Curvature (degrees) | Effect on Hypocotyl Length (cm) |

| Control | None | None | 58 ± 16 | 1.15 ± 0.01 |

| Ethephon (10 µM) | N/A | N/A | 128 ± 19 | 0.69 ± 0.06 |

| C26 (10 µM) | Allyl | 3,4-Dichloro-N-methylbenzenesulfonamide | 300 ± 23 | 0.25 ± 0.02 |

This table is based on data for a related pyrazole derivative, C26, to illustrate the concept of structure-activity relationships in this class of compounds. nih.gov

Utility in Material Science Applications

The unique electronic and structural properties of nitropyrazoles also lend themselves to applications in material science, from polymer chemistry to optoelectronics.

While direct polymerization of this compound is not common, its derivatives can serve as valuable monomers or cross-linking agents. The nitro group can be chemically reduced to a primary amine (NH2). The resulting amino-pyrazole derivative can then undergo polymerization reactions. For example, a diamino-pyrazole derivative could be reacted with diacyl chlorides to form polyamides, or with diisocyanates to form polyureas. The rigid pyrazole ring incorporated into the polymer backbone would impart specific thermal and mechanical properties to the resulting material.

Furthermore, pyrazole-based compounds can be used to synthesize polymers for specialized applications. Research into the polymerization of related vinyl-nitropyrazoles has been conducted, where the vinyl group allows for addition polymerization, creating polymers with a pyrazole moiety in the side chain. ctj-isuct.ru

The field of optoelectronics has seen the application of various heterocyclic compounds, and pyrazole derivatives are no exception. The presence of the electron-withdrawing nitro group in conjunction with the electron-rich pyrazole ring creates a "push-pull" system, which is a common design feature in molecules used for nonlinear optics and as emitters in organic light-emitting diodes (OLEDs).

Research on trifluoromethyl-substituted pyrazolo[3,4-b]quinolines has demonstrated their potential in photovoltaic and electroluminescent applications. mdpi.comresearchgate.net These studies show that by modifying the substituents on the pyrazole core, the electronic properties, such as the HOMO/LUMO energy levels and fluorescence emission, can be finely tuned. mdpi.comresearchgate.net The introduction of a strong electron-withdrawing group like a nitro group on the pyrazole ring can significantly influence the charge transfer properties of the molecule, making it a candidate for investigation in such applications. mdpi.comresearchgate.net

| Device | Emitter | Maximum Brightness (cd/m²) | Current Efficiency (cd/A) | Emission Color |

| OLED 1 | Mol3 (a phenyl-substituted pyrazoloquinoline) | ~1436.0 | up to 1.26 | Bluish-green |

| OLED 2 | Bithiophene disubstituted 1,3,4-thiadiazole | 750 | > 0.4 | N/A |

This table presents data for related heterocyclic compounds to illustrate their performance in optoelectronic devices. mdpi.comresearchgate.net

Analytical Chemistry Methodologies

In analytical chemistry, this compound and its structural analogues can be utilized in several ways. The progress of reactions involving these compounds, for instance, can be monitored using techniques like Thin Layer Chromatography (TLC). chemicalbook.com Furthermore, the distinct chemical properties of nitropyrazoles allow for their use in specific detection and quantification methods.

Polarographic methods have been successfully applied to study N-substitution reactions of tautomeric mononitropyrazoles. researchgate.net This technique can be used to monitor the synthesis and identify byproducts formed during the preparation of compounds like this compound. researchgate.net The nitro group is electrochemically active, making it a suitable target for electroanalytical techniques. Spectrophotometric methods can also be employed for the detection of nitro compounds in various samples.

Use in Detection and Quantification of Nitro Compounds

The detection and quantification of nitro compounds are of critical importance in various fields, including environmental monitoring, industrial process control, and homeland security. The unique electronic properties of this compound, conferred by the presence of the nitro group on the pyrazole ring, make it a compound of interest in the development of novel detection methodologies. Research in this area is currently exploring the potential of this and similar nitropyrazole derivatives as components in chemical sensors. The electron-withdrawing nature of the nitro group can influence the photophysical properties of the pyrazole core, leading to changes in fluorescence or color upon interaction with specific analytes. While detailed studies specifically documenting the extensive use of this compound for the detection and quantification of a broad range of nitro compounds are still emerging, the foundational principle lies in the potential for molecular recognition and signal transduction based on its chemical structure.

Analytical Standards and Reference Materials

In the realm of analytical chemistry, the availability of high-purity analytical standards and reference materials is fundamental for ensuring the accuracy and reliability of experimental results. This compound is commercially available and is categorized by some chemical suppliers under "Analytical Standards and Reagents". amerigoscientific.com This classification suggests its potential utility as a reference material in various analytical techniques, such as chromatography (GC, HPLC) and spectroscopy (NMR, MS).

The role of an analytical standard is to provide a benchmark against which unknown samples can be compared for identification and quantification. For a compound to serve effectively as a standard, it must be well-characterized, with known purity and stability. The availability of this compound in specified purities allows researchers to use it for method development, validation, and calibration of analytical instruments. For instance, in a chromatographic analysis, a known concentration of this compound could be used to create a calibration curve, enabling the quantification of the same or structurally related compounds in a sample matrix.

Below is a table summarizing the key identifiers for this compound, which are essential for its role as an analytical standard.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 90008-59-6 |

| Molecular Formula | C₇H₁₁N₃O₂ |

| Molecular Weight | 169.18 g/mol |

| Purity | Commercially available in various grades |

Investigations of Molecular Interactions for Probe Development

The development of molecular probes is a burgeoning area of chemical science, with applications ranging from bioimaging to materials sensing. A molecular probe is a molecule that can be used to detect and visualize specific target molecules or ions in a complex environment. The design of effective molecular probes often relies on understanding and exploiting specific molecular interactions, such as hydrogen bonding, π-π stacking, and electrostatic interactions.

The structure of this compound, featuring a heterocyclic ring, a nitro group, and alkyl substituents, provides multiple sites for potential molecular interactions. The nitro group, being a strong electron-withdrawing group and a potential hydrogen bond acceptor, can play a crucial role in the recognition of target analytes. The pyrazole ring itself can participate in π-stacking interactions with other aromatic systems.

While specific and detailed research on the development of molecular probes based solely on the this compound scaffold is not extensively documented in publicly available literature, the broader class of pyrazole derivatives has shown significant promise. For instance, fluorescent probes based on pyrazole derivatives have been developed for the detection of various metal ions. The underlying principle in these studies involves the modulation of the fluorophore's emission properties upon binding to the target ion. The investigation into the molecular interactions of this compound with different chemical species is a crucial first step in assessing its potential as a building block for new molecular probes. Such fundamental studies would involve spectroscopic techniques like NMR titration and UV-Vis absorption and fluorescence spectroscopy to elucidate the nature and strength of these interactions.

Q & A

Basic Research Questions

Q. How can the synthesis of 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole be optimized for high purity and yield?

- Methodological Answer : Microwave-assisted synthesis (MAS) is a robust method for pyrazole derivatives. For example, similar compounds like 1-butyl-3,5-dimethyl-1H-pyrazole were synthesized using microwave irradiation (80–100°C, 10–30 minutes), achieving yields >85% . Key parameters include precise temperature control, stoichiometric ratios (e.g., 1:1.1 molar ratio of pyrazole to alkylating agent), and solvent selection (e.g., ethanol or DMF). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks based on substituent effects. For instance, nitro groups deshield adjacent protons (δ ~8.5–9.0 ppm), while ethyl and methyl groups appear at δ 1.2–2.5 ppm .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. ORTEP-3 can generate thermal ellipsoid diagrams to confirm substituent geometry and nitro-group orientation .

Q. What safety protocols are critical during experimental handling of nitro-substituted pyrazoles?

- Methodological Answer : Nitro groups pose explosion risks under high heat or friction. Key protocols include:

- Conduct reactions in fume hoods with blast shields.

- Use inert solvents (e.g., THF, DCM) to minimize side reactions.

- Avoid metal catalysts unless explicitly required (risk of exothermic decomposition) .

Advanced Research Questions

Q. How can contradictions in dissolution or diffusion data for nitro-pyrazole derivatives be resolved?

- Methodological Answer : Time-temperature superposition (TTS) analysis is effective. For example, in dissolution studies of 1-ethyl-3-methylimidazolium chloride with cellulose, TTS revealed an activation energy of 78 ± 2 kJ/mol and diffusion coefficient of 6.74 × 10⁻¹³ m²/s . Apply analogous methods:

- Track swelling ratios (e.g., radial expansion via optical microscopy).

- Validate with Arrhenius plots to identify outliers caused by solvent impurities or incomplete equilibration.

Q. What experimental designs are optimal for studying the biological activity of this compound?

- Methodological Answer :

- Anti-HCV/Anticancer Assays : Use microwave-synthesized derivatives (e.g., 1-aroyl-3,5-dimethyl-1H-pyrazoles) as analogs. Test cytotoxicity via MTT assays (IC50 values) and HCV replication inhibition in Huh7 cells .

- Structure-Activity Relationship (SAR) : Vary substituents (e.g., replace nitro with carboxyl or trifluoromethyl groups) and compare binding affinities via molecular docking (e.g., GLUT1 inhibition studies) .

Q. How do substituent positions (e.g., nitro at C4 vs. C5) influence the reactivity of pyrazole derivatives?

- Methodological Answer : Computational modeling (DFT) and experimental kinetic studies are complementary. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.